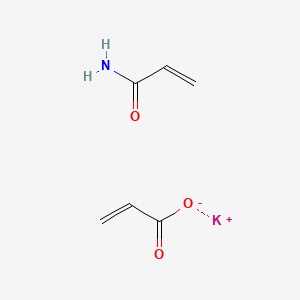

Potassium;prop-2-enamide;prop-2-enoate

Cat. No. B1591365

Key on ui cas rn:

31212-13-2

M. Wt: 181.23 g/mol

InChI Key: HNXHILBJDFONSX-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05007481

Procedure details

The copolymer may be manufactured as follows: a water phase containing 199.1 g of acrylamide, 84.5 g of acrylic acid, 3.0 g of ethylenediaminetetraacetic acid, 0.2 g of potassium bromate, 60.3 g of potassium hydroxide and 342 g of water is homogenized with an oil phase containing 240 g of oil, 20 g of sorbitan monooleate, 0.2 g of 2,2'-azobis-(isobutyronitrile). The emulsion is then transferred to a suitable reaction vessel with stirring and is sparged with nitrogen. Polymerization is initiated and sustained by continuously adding a solution of sodium metabisulfite throughout the exotherm. The cooling is provided to maintain the temperature of the system between 35° C.-45° C. The polymerization is completed in about 6-10 hours to give an emulsion product of acrylamide/potassium acrylate copolymer. To produce a self-inverting product, 24 g of a breaker system composed of a 1.75:1 blend of the reaction product of nonylphenol with 6 moles of ethylene oxide and the reaction product of dinonylphenol with 24 moles of ethylene oxide is added.

[Compound]

Name

oil

Quantity

240 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Br([O-])(=O)=O.[K+:35].[OH-].[K+].CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.N(C(C)(C)C#N)=NC(C)(C)C#N.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[K+:35] |f:3.4,5.6,9.10.11,13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

199.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

|

|

Quantity

|

84.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

Br(=O)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

60.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

342 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

oil

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is homogenized with an oil phase

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The emulsion is then transferred to a suitable reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is sparged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling is provided

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the system between 35° C.-45° C

|

Outcomes

Product

Details

Reaction Time |

8 (± 2) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N.C(C=C)(=O)[O-].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |